Diisodecyl azelate

Descripción general

Descripción

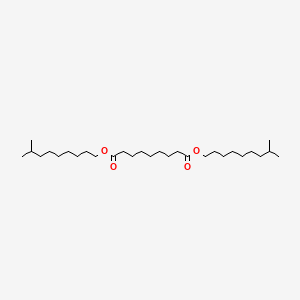

Diisodecyl azelate, also known as this compound, is an organic compound with the molecular formula C29H56O4. It is a diester derived from nonanedioic acid (azelaic acid) and isodecyl alcohol. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials.

Mecanismo De Acción

Mode of Action

It is known that azelaic acid, a related compound, can modulate the microbiome, promoting the growth of some bacteria while inhibiting others .

Biochemical Pathways

Azelaic acid, a related compound, is known to be assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .

Result of Action

It is known that azelaic acid can have both promoting and inhibiting effects on different bacterial populations

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisodecyl azelate is typically synthesized through esterification. The process involves the reaction of nonanedioic acid with isodecyl alcohol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is heated, and water formed during the reaction is continuously removed. This ensures high yields of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Diisodecyl azelate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Major Products:

Hydrolysis: Nonanedioic acid and isodecyl alcohol.

Transesterification: A new ester and an alcohol.

Aplicaciones Científicas De Investigación

Diisodecyl azelate has several applications in scientific research and industry:

Plasticizers: It is widely used as a plasticizer in the production of flexible PVC, providing enhanced flexibility and durability.

Polyesters and Polyamides: It serves as a building block for producing bio-based polyesters and polyamides.

Biopolyesters: Research has shown its potential in the enzymatic production of biopolyesters, contributing to sustainable and renewable material development.

Comparación Con Compuestos Similares

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

- Di(2-ethylhexyl) adipate (DEHA)

- Di(2-ethylhexyl) terephthalate (DEHT)

Comparison: Diisodecyl azelate is unique due to its specific structure, which provides a balance of flexibility and durability in plastic materials. Compared to phthalate plasticizers like diisononyl phthalate and diisodecyl phthalate, nonanedioic acid, diisodecyl ester is often preferred for applications requiring lower volatility and better resistance to extraction by water and oils .

Actividad Biológica

Diisodecyl azelate (DDA) is an ester compound primarily used as a plasticizer in various applications, including toys and other consumer products. Understanding its biological activity is essential for assessing its safety and environmental impact. This article compiles findings from diverse sources, including biodegradation studies, potential toxicity, and environmental behavior.

This compound is characterized by a high log Kow value (11.55), indicating a significant potential for bioaccumulation in organisms. Its chemical structure contributes to its function as a plasticizer, enhancing flexibility and durability in materials.

Biodegradation Studies

Recent studies have shown that this compound is readily biodegradable. A key study conducted according to OECD guidelines demonstrated that DDA was biodegraded by 72% within 28 days when exposed to activated sewage sludge microorganisms under controlled conditions . This rapid degradation suggests that DDA does not persist in the environment, reducing concerns regarding long-term ecological effects.

Table 1: Biodegradation Data of this compound

| Study Reference | Methodology | Biodegradation Rate | Duration |

|---|---|---|---|

| Roulstone 2014 | OECD TG 301B (CO2 Evolution Test) | 72% | 28 days |

Toxicological Profile

While this compound is considered a safer alternative to traditional phthalates, some studies suggest potential health risks associated with exposure. Although specific toxicological data on DDA is limited, it is crucial to consider the broader category of similar compounds:

- Phthalates : Studies indicate that certain phthalates can disrupt endocrine functions and may cause developmental effects in animal models .

- Non-phthalate plasticizers : Recent research has shown that some alternatives, while marketed as safer, may still exhibit cytotoxicity and metabolic disruption .

Environmental Impact and Bioaccumulation Potential

Despite its biodegradability, the high log Kow of this compound raises concerns about bioaccumulation in aquatic environments. The absence of experimental studies evaluating its bioaccumulation potential limits our understanding of its long-term ecological effects. However, QSAR models suggest a high likelihood of accumulation in organisms .

Table 2: Environmental Distribution Characteristics

| Parameter | Value |

|---|---|

| Log Kow | 11.55 |

| Estimated Bioconcentration Factor (BCF) | High (exact value not available) |

| Readily Biodegradable | Yes |

Case Studies

- Consumer Product Safety : Evaluations by regulatory bodies indicate that consumer uses of this compound are considered safe for human health . This assessment is based on its rapid biodegradation and low toxicity profile compared to traditional phthalates.

- Environmental Monitoring : A comprehensive survey highlighted the presence of various plasticizers in consumer products, including toys, emphasizing the need for ongoing monitoring of non-phthalate alternatives like DDA .

Propiedades

IUPAC Name |

bis(8-methylnonyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O4/c1-26(2)20-14-8-6-12-18-24-32-28(30)22-16-10-5-11-17-23-29(31)33-25-19-13-7-9-15-21-27(3)4/h26-27H,5-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLCYXDFVBWGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28472-97-1 | |

| Record name | Nonanedioic acid, diisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028472971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANEDIOIC ACID, DIISODECYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AT1XP12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.